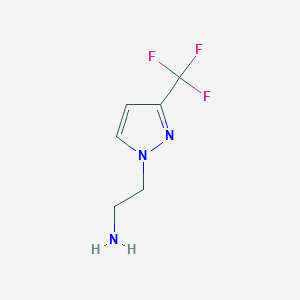

2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compounds I found are “2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETAMIDE” and "2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile" . These compounds are part of a class of chemicals known as pyrazoles, which contain a trifluoromethyl group. They are used in various fields of research .

Synthesis Analysis

Pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .

Molecular Structure Analysis

The molecular formula for “2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETAMIDE” is C7H8F3N3O . For “2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid”, the molecular formula is C6H5F3N2O2 .

Chemical Reactions Analysis

Pyrazoles can be used in copper-catalyzed pyrazole N-arylation . They may also be used in the synthesis of sodium hydridotris (1H-3-trifluoromethylpyrazol-1-yl)borate by heating with sodium borohydride .

Physical And Chemical Properties Analysis

The molecular weight of “2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ACETAMIDE” is 207.157 . For “2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetic acid”, the molecular weight is 194.11 .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Trifluoromethylpyrazoles, like 2-(3-Trifluoromethyl-pyrazol-1-yl)-ethylamine, have gained significant attention in medicinal chemistry, especially as anti-inflammatory and antibacterial agents. The variation in the activity profile of these compounds is greatly influenced by the position of the trifluoromethyl group on the pyrazole nucleus, particularly on the 3- or 5-position. This characteristic makes them a compelling subject for the development of novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis and Combinatorial Chemistry

The pyrazole moiety, integral to trifluoromethylpyrazoles, is considered a pharmacophore in combinatorial and medicinal chemistry. Pyrazoles serve as useful synthons in organic synthesis and have widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. The synthesis of pyrazole-heterocycle compounds is commonly achieved through condensation and cyclization methodologies, employing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine (Dar & Shamsuzzaman, 2015).

Neurodegenerative Disease Treatment

Compounds containing the pyrazoline structure, which is closely related to pyrazoles, have been noted for their neuroprotective properties and potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Their mechanism involves the inhibition of acetylcholine esterase and monoamine oxidase enzymes, critical in the pathology of these diseases. This makes them invaluable in the exploration of new drugs for treating neurodegenerative conditions (Ahsan et al., 2022).

Antioxidant Properties

Trifluoromethylpyrazoles demonstrate potential in applications where antioxidant properties are required. The extensive use of antioxidants in fields ranging from food engineering to medicine underscores the importance of compounds like trifluoromethylpyrazoles. Their efficacy in inhibiting oxidative processes makes them subjects of interest in the development of antioxidant agents (Munteanu & Apetrei, 2021).

Postharvest Physiology in Agriculture

In the realm of agriculture, especially in the postharvest physiology of fruits, compounds like trifluoromethylpyrazoles may offer valuable insights. Their role in the modulation of biological processes, such as senescence and ripening in fruits, can lead to advancements in extending the shelf life of agricultural produce (Sharma et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as celecoxib, which also contains a trifluoromethyl pyrazol group, are known to inhibit the enzyme cyclooxygenase-2 (cox-2) . COX-2 is involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.

Mode of Action

Based on the mode of action of similar compounds, it could potentially interact with its target enzyme to inhibit its activity, thereby reducing the production of prostaglandins .

Biochemical Pathways

If it acts similarly to other cox-2 inhibitors, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .

Result of Action

If it acts similarly to other cox-2 inhibitors, it would likely result in a reduction of inflammation, pain, and fever due to decreased prostaglandin production .

Future Directions

properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,2,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDBRBYLJWVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006436-51-6 |

Source

|

| Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)